molecular formula C11H7ClN2O2 B1417976 3-(6-Chloropyridazin-3-yl)benzoic acid CAS No. 914349-46-5

3-(6-Chloropyridazin-3-yl)benzoic acid

Cat. No. B1417976
M. Wt: 234.64 g/mol
InChI Key: UNZBOMFXUMHBFC-UHFFFAOYSA-N
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Description

3-(6-Chloropyridazin-3-yl)benzoic acid is an organic compound known for its potential applications in scientific research and industry. It has a molecular weight of 234.64 g/mol .


Synthesis Analysis

The synthesis of 3-(6-Chloropyridazin-3-yl)benzoic acid involves several steps. A detailed synthesis and conformational analysis of a similar compound, [3-(6-Chloropyridazin-3-yl)-3,4-Dihydropyridazino [4,5-b]Quinoxalin-2 (1H)-yl] (Phenyl)Methanone, has been published . The synthesis involves the reaction of 2,3-Bis(bromomethyl)quinoxaline with N’-(6-chloropyridazin-3-yl)benzohydrazide .


Molecular Structure Analysis

The molecular formula of 3-(6-Chloropyridazin-3-yl)benzoic acid is C11H7ClN2O2 . The exact structure would require more specific information or experimental data such as NMR or X-ray crystallography.

Scientific Research Applications

Corrosion Inhibition

3-(6-Chloropyridazin-3-yl)benzoic acid has been studied for its effectiveness in inhibiting corrosion of mild steel in acidic environments. It has been identified as one of several pyridazine derivatives exhibiting protective properties against electrochemical dissolution of steel in hydrochloric acid. The efficiency of this compound as a corrosion inhibitor increases with concentration and is attributed to its ability to adsorb onto the steel surface, reducing corrosion through a process involving both physisorption and chemisorption (Mashuga, Olasunkanmi, & Ebenso, 2017).

Biological Activity

Studies have shown that derivatives of pyridazine, including compounds structurally similar to 3-(6-Chloropyridazin-3-yl)benzoic acid, exhibit various biological activities. These activities include antibacterial properties, as seen in the synthesis and evaluation of related compounds. These synthesized pyridazine derivatives demonstrate significant efficacy against various bacterial strains, indicating potential for pharmaceutical applications in antimicrobial treatments (Abubshait, 2007).

Anticancer Activity

Recent research focuses on the synthesis of pyridazinone derivatives, including those related to 3-(6-Chloropyridazin-3-yl)benzoic acid, assessing their potential as antioxidants and anticancer agents. These studies involve evaluating the in vitro antioxidant activity and performing molecular docking studies to ascertain their effectiveness against specific cancer-related targets. This line of research highlights the potential application of these compounds in the development of new anticancer therapies (Mehvish & Kumar, 2022).

Safety And Hazards

The safety data sheet for a similar compound, benzoic acid, indicates that it can cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . It is recommended to avoid breathing the dust, wash skin thoroughly after handling, and avoid release to the environment .

properties

IUPAC Name

3-(6-chloropyridazin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-10-5-4-9(13-14-10)7-2-1-3-8(6-7)11(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZBOMFXUMHBFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661697
Record name 3-(6-Chloropyridazin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Chloropyridazin-3-yl)benzoic acid

CAS RN

914349-46-5
Record name 3-(6-Chloro-3-pyridazinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-46-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(6-Chloropyridazin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 914349-46-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
ME Mashuga, LO Olasunkanmi, EE Ebenso - Journal of Molecular Structure, 2017 - Elsevier
The effects of four pyridazine derivatives namely, 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile (P1), 3-(6-chloro-3-pyridazinyl)-1H-indole (P2), 4-(6-chloropyridazin-3-yl)benzoic acid (…
Number of citations: 92 www.sciencedirect.com
W Li, W Luo, X Yu, C Ma, Y Xiong, B Tan… - Journal of Molecular …, 2022 - Elsevier
In this work, a new anti-corrosion regent 3-chloro-6-mercaptopyridazine (CMP) for copper in 0.5 MH 2 SO 4 solution is developed for the first time. Various electrochemical methods …
Number of citations: 9 www.sciencedirect.com
OF Akinyele, AS Adekunle, AA Akinmuyisitan… - Results in Surfaces and …, 2023 - Elsevier
The azo dye ((E)-1-(2-((2,4-dimethoxyphenyl)diazenyl)phenyl)-2-hydroxy-2-phenylethan-1-one) (DPP) was synthesized and characterized using spectroscopic techniques. The …
Number of citations: 0 www.sciencedirect.com
TW Quadri, LO Olasunkanmi, ED Akpan… - Materials Today …, 2022 - Elsevier
Twenty pyridazine derivatives with previously reported experimental data were utilized to develop predictive models for the anticorrosion abilities of pyridazine-based compounds. The …
Number of citations: 26 www.sciencedirect.com
M Driouch, J Lazrak, Z Bensouda, A Elhaloui, M Sfaira… - Heliyon, 2020 - cell.com
Statistical modeling of the corrosion inhibition process by twenty-one pyridazine derivatives for mild steel in acidic medium was investigated by the quantitative structure property …
Number of citations: 20 www.cell.com
OF Akinyele, AS Adekunle, AA Akinmuyisitan… - researchgate.net
The azo dye,((E)-1-(2-((2, 4-dimethoxyphenyl) diazenyl) phenyl)-2-hydroxy-2-phenylethan-1-one)(DPP) was synthesized and characterized using spectroscopic techniques. The …
Number of citations: 2 www.researchgate.net

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